1,2-Propylene-d6 carbonate

Overview

Description

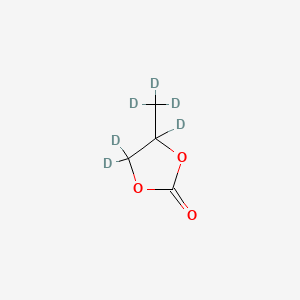

1,2-Propylene-d6 carbonate is a cyclic carbonate ester derived from propylene glycol . This colorless and odorless liquid is useful as a polar, aprotic solvent . It is also known as 4-Methyl-1,3-dioxolan-2-one .

Synthesis Analysis

The synthesis of propylene carbonate has been studied extensively. One method involves the reaction of propane-1,2-diol and urea . The ammonia formed during the synthesis is recycled to obtain urea from carbon dioxide . Another study performed a thermodynamic analysis of propylene carbonate synthesis routes .

Molecular Structure Analysis

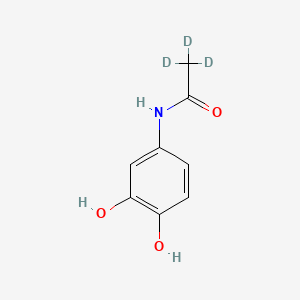

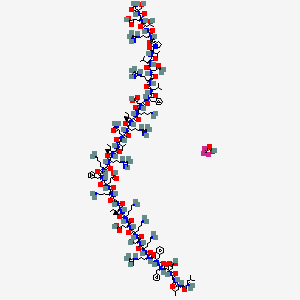

The molecular formula of 1,2-Propylene-d6 carbonate is C4D6O3 . Its molecular weight is 108.13 .

Chemical Reactions Analysis

The chemical reactions involving 1,2-Propylene-d6 carbonate are complex. For example, the reaction of 1,2-propanediol with phosgene yields not only propylene carbonate but also oligomeric products . Another study revealed that a novel intensified process containing a reactive distillation column and a catalytic distillation column with internal vapor compression provides the most economical design by fully utilizing the special azeotrope characteristic of the propylene carbonate and propylene glycol pair .

Physical And Chemical Properties Analysis

1,2-Propylene-d6 carbonate is a liquid at room temperature . It has a boiling point of 240 °C and a density of 1.258 g/mL at 25 °C .

Scientific Research Applications

Material Science: Enhancing Composite Films

In material science, 1,2-Propylene-d6 carbonate can be used to study the interaction and compatibility of polymer blends. For example, it can help in understanding the mechanical properties enhancement when mixed with polylactic acid (PLA) to create composite films .

Electrochemistry: Studying Ionic Liquids

This compound is valuable in electrochemistry for investigating the structuring of ionic liquids in polar solvents and their behavior at electrode interfaces .

Environmental Science: Developing Degradable Plastics

Researchers use 1,2-Propylene-d6 carbonate to explore the development of degradable plastics that can alleviate plastic accumulation issues. Its unique copolymer structure combining CO2 and propylene oxide is of particular interest .

Polymer Chemistry: Improving Biodegradable Plastics

In polymer chemistry, this compound aids in improving the properties of biodegradable plastics like poly(propylene carbonate) (PPC), which have applications as low-cost, eco-friendly materials .

Mechanism of Action

Target of Action

It is known that this compound is a deuterium-labeled version of 1,2-propylene carbonate . Deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

The incorporation of stable heavy isotopes like deuterium into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s worth noting that the parent compound, 1,2-propylene carbonate, is synthesized from the carbonation of epoxides . This process is considered a green process as it consumes carbon dioxide .

Pharmacokinetics

The substitution of hydrogen atoms with deuterium in drug molecules has been reported to potentially impact their pharmacokinetic profiles .

Result of Action

As a deuterium-labeled compound, it is primarily used for quantitation during the drug development process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Propylene-d6 carbonate. For instance, it is recommended to store the compound at room temperature away from light and moisture . Furthermore, the production process of 1,2-Propylene carbonate, from which 1,2-Propylene-d6 carbonate is derived, is influenced by environmental factors such as the availability of carbon dioxide .

properties

IUPAC Name |

4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJZAUFBMNUDX-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662178 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202480-74-8 | |

| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propylene-d6 carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)